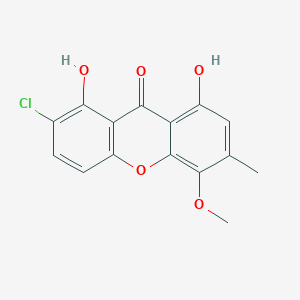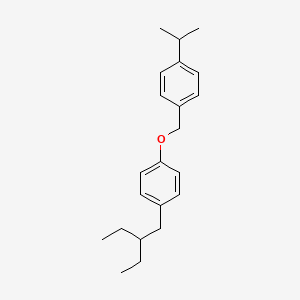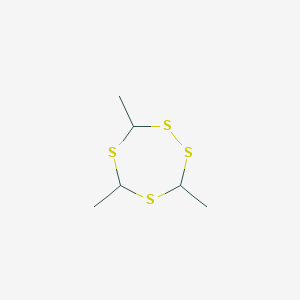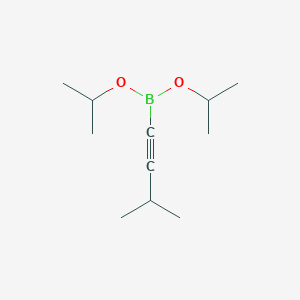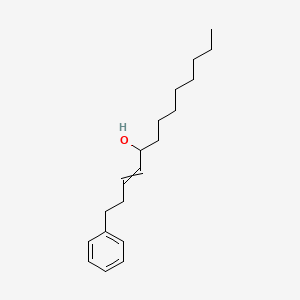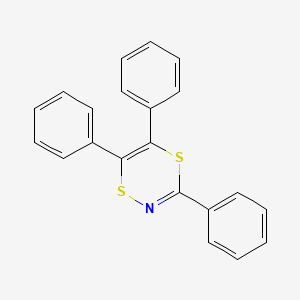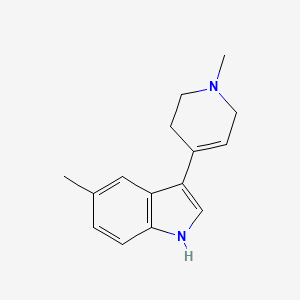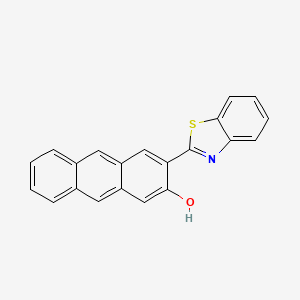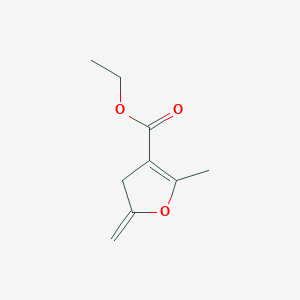
3-Furancarboxylic acid, 4,5-dihydro-2-methyl-5-methylene-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Furancarboxylic acid, 4,5-dihydro-2-methyl-5-methylene-, ethyl ester: is an organic compound with the molecular formula C₁₀H₁₂O₃. This compound is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a carboxylic acid ester group. It is used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furancarboxylic acid, 4,5-dihydro-2-methyl-5-methylene-, ethyl ester typically involves the esterification of 3-Furancarboxylic acid derivatives. One common method is the reaction of 3-Furancarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Furancarboxylic acid, 4,5-dihydro-2-methyl-5-methylene-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be carried out using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
3-Furancarboxylic acid, 4,5-dihydro-2-methyl-5-methylene-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Furancarboxylic acid, 4,5-dihydro-2-methyl-5-methylene-, ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The furan ring can also participate in various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Furancarboxylic acid, methyl ester
- 3-Furancarboxylic acid, 2,5-dimethyl-, methyl ester
- 3-Furancarboxylic acid, tetrahydro-4-methylene-2-octyl-5-oxo-
Uniqueness
3-Furancarboxylic acid, 4,5-dihydro-2-methyl-5-methylene-, ethyl ester is unique due to its specific structural features, such as the presence of both a methylene and an ethyl ester group
Propiedades
Número CAS |
122132-58-5 |
|---|---|
Fórmula molecular |
C9H12O3 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
ethyl 5-methyl-2-methylidene-3H-furan-4-carboxylate |
InChI |
InChI=1S/C9H12O3/c1-4-11-9(10)8-5-6(2)12-7(8)3/h2,4-5H2,1,3H3 |
Clave InChI |
FNJJTCRDPIXDRK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(OC(=C)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




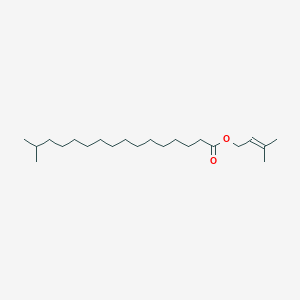
![1-{[(2-Methoxypropan-2-yl)oxy]methyl}cyclohex-1-ene](/img/structure/B14295939.png)
